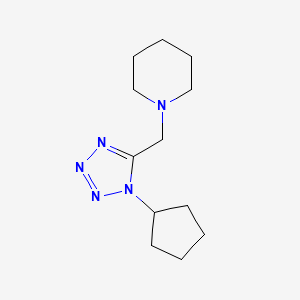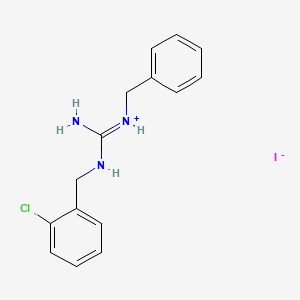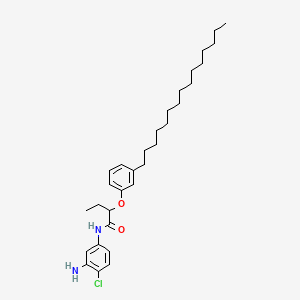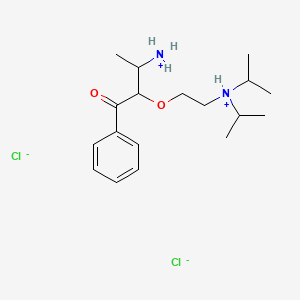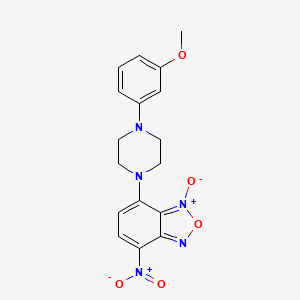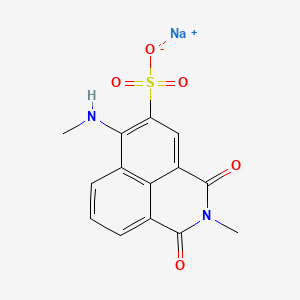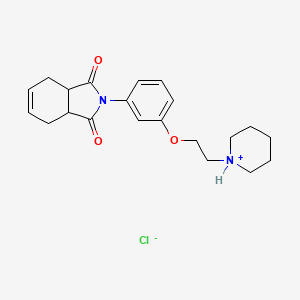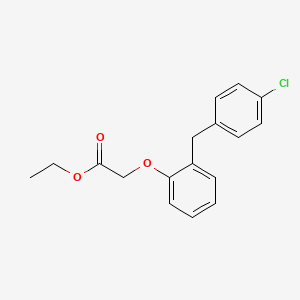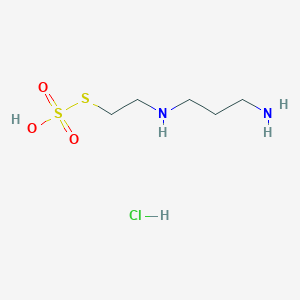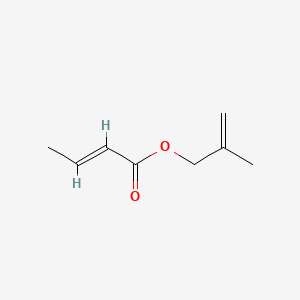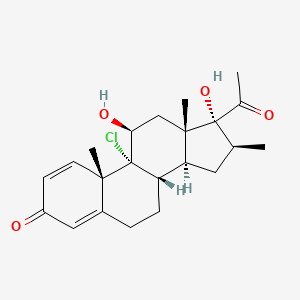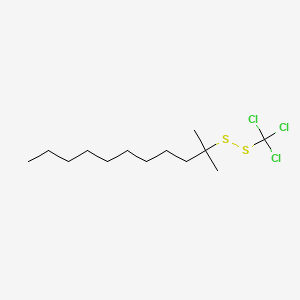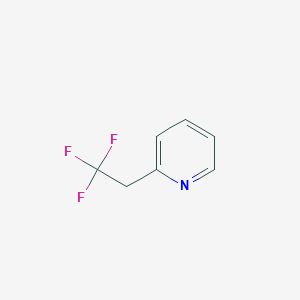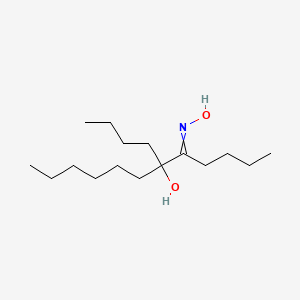
6-Butyl-6-hydroxydodecan-5-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Butyl-6-hydroxydodecan-5-one oxime is an organic compound with the molecular formula C16H33NO2 and a molecular weight of 271.439 g/mol. This compound is characterized by the presence of a butyl group, a hydroxyl group, and an oxime functional group attached to a dodecanone backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-6-hydroxydodecan-5-one oxime typically involves the reaction of 6-butyl-6-hydroxydodecan-5-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Butyl-6-hydroxydodecan-5-one oxime undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxime group can be reduced to form an amine.
Substitution: The oxime group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-butyl-6-oxododecan-5-one or 6-butyl-6-carboxydodecan-5-one.
Reduction: Formation of 6-butyl-6-hydroxydodecan-5-amine.
Substitution: Formation of various substituted oxime derivatives.
Applications De Recherche Scientifique
6-Butyl-6-hydroxydodecan-5-one oxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.
Mécanisme D'action
The mechanism of action of 6-Butyl-6-hydroxydodecan-5-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Butyl-6-hydroxy-5-dodecanone oxime
- 5-Dodecanone, 6-butyl-6-hydroxy-, oxime
- 6-Butyl-6-hydroxyiminododecan-6-ol
Uniqueness
6-Butyl-6-hydroxydodecan-5-one oxime is unique due to its specific structural features, such as the butyl group and the position of the hydroxyl and oxime groups. These structural characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
22811-21-8 |
|---|---|
Formule moléculaire |
C16H33NO2 |
Poids moléculaire |
271.44 g/mol |
Nom IUPAC |
6-butyl-5-hydroxyiminododecan-6-ol |
InChI |
InChI=1S/C16H33NO2/c1-4-7-10-11-14-16(18,13-9-6-3)15(17-19)12-8-5-2/h18-19H,4-14H2,1-3H3 |
Clé InChI |
ZNEIASKWUMVQPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)(C(=NO)CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)
